molecular formula C25H29N3O4 B12314228 3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B12314228
M. Wt: 435.5 g/mol
InChI Key: AUOMYKZKNFPPJW-UHFFFAOYSA-N
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Description

3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound that features both an indazole and a fluorenylmethoxycarbonyl (Fmoc) group. Compounds with these functional groups are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Fmoc Protection: The Fmoc group is introduced to protect the amino group during subsequent reactions. This is usually done using Fmoc-Cl in the presence of a base.

    Coupling Reactions: The protected amino acid is then coupled with the indazole derivative using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indazole ring and the Fmoc group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4 and CrO3.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, compounds with indazole and Fmoc groups are often studied for their potential as enzyme inhibitors or receptor ligands. They can be used in the development of new drugs or as tools in biochemical assays.

Medicine

Medically, such compounds might be investigated for their potential therapeutic effects. This could include anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, these compounds can be used in the synthesis of advanced materials or as intermediates in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid would depend on its specific biological target. Generally, compounds with indazole rings can interact with enzymes or receptors, modulating their activity. The Fmoc group can also play a role in protecting the molecule during biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Other compounds with indazole rings, such as indazole-3-carboxylic acid, share similar chemical properties.

    Fmoc-Protected Amino Acids: Compounds like Fmoc-phenylalanine are similar in terms of their use in peptide synthesis.

Uniqueness

What sets 3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid apart is the combination of the indazole ring and the Fmoc-protected amino acid. This unique structure can provide distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H29N3O4/c29-24(30)23(12-15-9-10-22-16(11-15)13-26-28-22)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21-23,26,28H,9-14H2,(H,27,31)(H,29,30)

InChI Key

AUOMYKZKNFPPJW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CNN2

Origin of Product

United States

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